
2-(4-氟苯基)吡啶
描述
Synthesis Analysis
The synthesis of 2-(4-Fluorophenyl)pyridine and related compounds often involves multistep chemical reactions, including conventional and modified synthesis methods. For instance, a novel pyridine-containing aromatic diamine monomer was synthesized via a modified Chichibabin pyridine synthesis, demonstrating the compound's foundational role in producing fluorinated pyridine-bridged aromatic poly(ether-imide)s with excellent thermal and mechanical properties (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds containing the 2-(4-Fluorophenyl)pyridine moiety has been elucidated through crystallography and computational studies. These analyses reveal the planar configurations and supramolecular interactions, such as hydrogen bonding and π-π interactions, which stabilize the crystal structure and influence the compound's physical properties and reactivity (Suresh et al., 2007).
Chemical Reactions and Properties
Compounds derived from 2-(4-Fluorophenyl)pyridine participate in various chemical reactions, serving as intermediates for synthesizing biologically active molecules and materials with desirable physical and chemical properties. These reactions include catalytic asymmetric synthesis, highlighting the compound's versatility in organic synthesis (Senda et al., 2001).
Physical Properties Analysis
The physical properties of 2-(4-Fluorophenyl)pyridine derivatives, such as solubility, thermal stability, and optical properties, are crucial for their application in material science. For example, fluorinated pyridine-bridged polyimides derived from similar compounds exhibit good solubility, excellent thermal properties, and low dielectric constants, making them suitable for high-performance applications (Wang et al., 2008).
科学研究应用
1. 金属配合物中的化学键活化
2-叔丁基-6-(4-氟苯基)吡啶已被用于研究金属配合物中sp^2和sp^3 C-H键的活化。研究表明,该化合物与铂(II)配合物发生相互作用,导致独特的双叉式Agostic相互作用和涉及sp^2和sp^3 C-H键的环金属化反应。这些研究对于理解复杂的金属配体相互作用(Crosby et al., 2009)至关重要。
2. 理论化学和分子分析
对2-(4-氟苯基)吡啶的衍生物,如(RS)-(4-氟苯基)(吡啶-2基)甲醇,进行了密度泛函理论(DFT)研究。这些研究为了解分子的结构、活性关系和活性位点提供了见解,这对于设计具有特定性质的新分子(Trivedi, 2017)至关重要。
3. 荧光化学传感器和成像
可以使用2-(4-氟苯基)吡啶合成的2H-吡咯并[3,4-c]吡啶衍生物在荧光化学传感器中具有应用。这些化合物对Fe3+/Fe2+阳离子表现出高选择性和敏感性,并已用于在活体HepG2细胞中成像(Maity et al., 2018)。
4. 生物活性化合物的合成
像1-(4-溴-2-氟苯基)-1,3-二氢-2H-咪唑并[4,5-c]吡啶-2-酮这样的化合物,是合成生物活性化合物的重要中间体,可以使用2-(4-氟苯基)吡啶的衍生物来生产。这些化合物对于开发新药物并了解其机制(Wang et al., 2016)至关重要。
5. 有机荧光物质和传感技术
2-(4-氟苯基)吡啶的衍生物已被用于设计有机荧光物质,如1-(4-吡啶基)-1-苯基-2-(9-咔唑基)乙烯,展示出聚集诱导发光(AIE)和可逆发光切换。这使它们适用于作为荧光pH传感器和用于检测有机蒸气的化学传感器(Yang et al., 2013)。
6. 分子结构和反应性研究
对4-氯-2-(3-氟苯基)-2,3-二氢-1H-吡咯并[3,4-c]吡啶-1-酮等衍生物的结构、反应性和势能分布研究提供了对它们稳定性、电子性质和在非线性光学中的应用以及作为各种生物过程中抑制剂的潜力的见解(Murthy et al., 2017)。
安全和危害
The safety data sheet for 2-(4-Fluorophenyl)pyridine indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . Protective measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .
作用机制
Target of Action
It is known that various bioactive aromatic compounds containing similar structures have shown clinical and biological applications . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad range of interactions with biological targets.
Biochemical Pathways
For instance, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Result of Action
Compounds with similar structures have shown a range of biological activities, suggesting that 2-(4-fluorophenyl)pyridine may also have diverse biological effects .
属性
IUPAC Name |
2-(4-fluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWIDTQQBWGUCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207573 | |
| Record name | 2-(4-Fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)pyridine | |
CAS RN |
58861-53-3 | |
| Record name | 2-(4-Fluorophenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58861-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058861533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluorophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the introduction of fluorine atoms in F4ppy impact the properties of its iridium(III) complexes?
A1: Fluorine substitution on the F4ppy ligand primarily influences the electronic properties of the resulting iridium(III) complex. [, , , ] This modification typically results in:
- Stabilization of the Highest Occupied Molecular Orbital (HOMO) energy level: This generally leads to a blue-shift in the emission wavelength and can impact the complex's redox potential. [, ]
- Enhanced thermal and electrochemical stability: The strong carbon-fluorine bond contributes to the overall robustness of the complex. []
- Improved photoluminescence quantum yields (PLQYs): In some cases, fluorination can enhance the efficiency of light emission. []
Q2: What are the typical emission colors observed in iridium(III) complexes containing F4ppy ligands?
A2: The emission color of these complexes is influenced by the ancillary ligands and the specific substitution pattern on the F4ppy ligand. The presented research shows examples of:
- Yellow to sky-blue emissions (λem = 464–509 nm) in acetonitrile solution: This was observed when L-alanine was used as the ancillary ligand. []
- Green emissions (λem(max) = 493 and 523 to 525 nm) in solution: This was reported for complexes incorporating F4ppy and sulfone-functionalized cyclometallating ligands, alongside 2,2′-bipyridine as the ancillary ligand. []
Q3: Can the emission color of these complexes be manipulated?
A3: Yes, the emission color can be fine-tuned by:
- Modifying the ancillary ligand: Different ancillary ligands can influence the energy levels within the complex and therefore alter the emitted color. [, , ]
- Introducing additional substituents on the F4ppy ligand: Studies show that the inclusion of methyl groups on the phenanthroline ancillary ligand, alongside F4ppy, can lead to significant shifts in the emission spectrum, even resulting in an unexpected shift from blue photoluminescence to green electroluminescence in a light-emitting electrochemical cell (LEC). [, ]
Q4: What are the potential applications of F4ppy-based iridium(III) complexes?
A4: The unique properties of these complexes make them suitable for various applications, including:
- Organic Light-Emitting Diodes (OLEDs): Their electroluminescent properties and good thermal stability are promising for developing efficient and long-lasting OLED devices. [, , ]
- Bioimaging Probes: Specifically, their luminescent properties and, in some cases, demonstrated DNA-binding affinities, make them potentially useful for visualizing cellular structures and processes. []
Q5: Are there any challenges associated with using F4ppy-based iridium(III) complexes in LEC devices?
A5: Yes, one challenge is the potential for concentration-dependent emission shifts, as observed in studies where high concentrations of the complex in the LEC's active layer led to a shift from blue to green emission. [, ] This highlights the importance of controlling the concentration and film morphology of the complex within the device to achieve desired color purity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



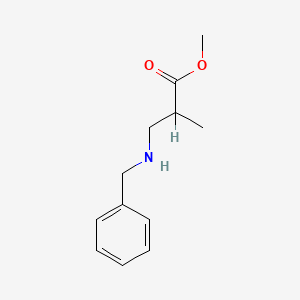
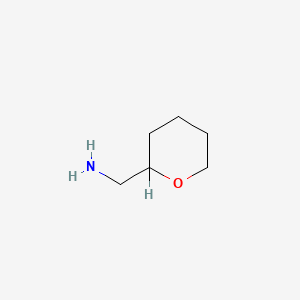



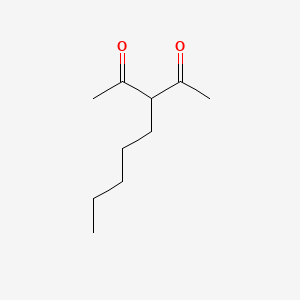

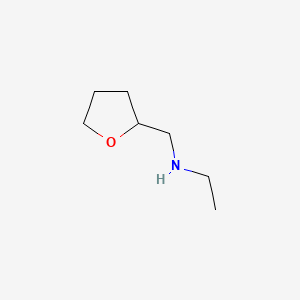

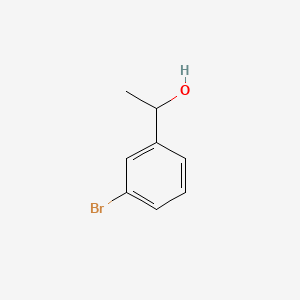



![8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1266537.png)